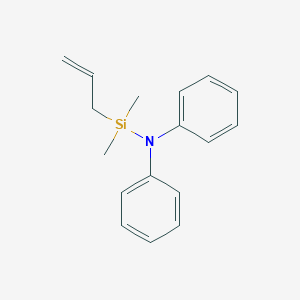
Silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as diphenylpropylsilanamine and is a member of the silanamine family. It is a crystalline solid that is soluble in organic solvents and is used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)- is not well understood. However, it is believed that the compound acts as a nucleophile and can react with a variety of electrophiles.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)-. However, it has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)- is its versatility as a reagent in organic synthesis. It has been shown to be effective in a wide range of reactions, making it a valuable tool for synthetic chemists. However, its limited solubility in water can make it difficult to work with in aqueous environments.
Orientations Futures
There are several areas of research that could be explored in the future regarding silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)-. One potential direction is the development of new synthetic methods that can produce the compound more efficiently. Another area of research could be the exploration of its potential applications in the field of medicinal chemistry, particularly in the development of new drugs. Additionally, further studies could be conducted to better understand the mechanism of action and potential biochemical and physiological effects of the compound.
Méthodes De Synthèse
The synthesis of silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of diphenylpropylamine with chlorosilane. This reaction yields the desired product along with hydrogen chloride gas as a byproduct. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Applications De Recherche Scientifique
Silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)- has been extensively studied for its potential applications in various fields. One of the key areas of research has been in the field of organic synthesis. This compound has been shown to be an effective reagent for the synthesis of various organic compounds, including heterocycles and natural products.
Propriétés
Numéro CAS |
126235-53-8 |
|---|---|
Nom du produit |
Silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)- |
Formule moléculaire |
C17H21NSi |
Poids moléculaire |
267.44 g/mol |
Nom IUPAC |
N-[dimethyl(prop-2-enyl)silyl]-N-phenylaniline |
InChI |
InChI=1S/C17H21NSi/c1-4-15-19(2,3)18(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h4-14H,1,15H2,2-3H3 |
Clé InChI |
JKAMOSUBTMIWPI-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CC=C)N(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
C[Si](C)(CC=C)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Synonymes |
ADMSDPA allyldimethylsilyl-N,N-diphenylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B237460.png)
![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B237489.png)




![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B237501.png)

![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)